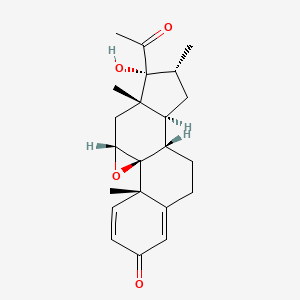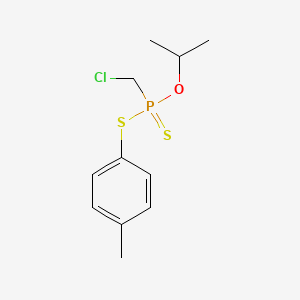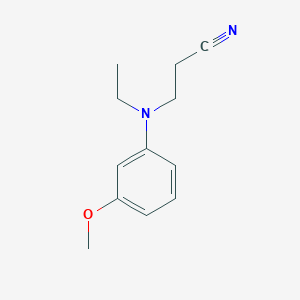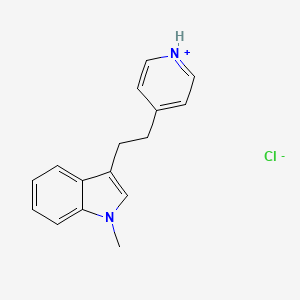
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride is a chemical compound with the molecular formula C16H16N2•ClH and a molecular weight of 272.80 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
準備方法
The synthesis of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions can vary, but common methods include:
Conventional Method: This involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) without the use of solvents.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times compared to conventional methods.
Ultrasound-Assisted Synthesis: Ultrasound waves are used to enhance the reaction rate and yield by promoting better mixing and energy transfer.
Industrial production methods may involve the use of environmentally friendly solvents, such as deep eutectic solvents, to replace traditional organic solvents .
化学反応の分析
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives .
科学的研究の応用
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
類似化合物との比較
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride can be compared with other pyridinium salts and indole derivatives:
Pyridinium Salts: Similar compounds include N-alkylpyridinium salts, which are prepared by the reaction of pyridine with alkyl halides or sulfates. These compounds share similar chemical properties but may differ in their biological activities and applications.
Indole Derivatives: Compounds such as 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino derivatives have been studied for their anti-HIV activity. While they share the indole moiety, their specific activities and applications can vary significantly.
The uniqueness of this compound lies in its combination of the indole and pyridinium structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
7770-47-0 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC名 |
1-methyl-3-(2-pyridin-1-ium-4-ylethyl)indole;chloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13;/h2-5,8-12H,6-7H2,1H3;1H |
InChIキー |
CWOQYYCUEXUCCM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[NH+]C=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
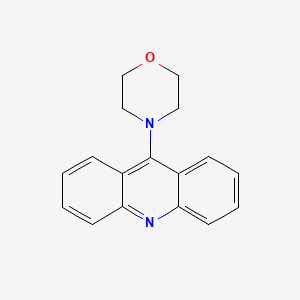
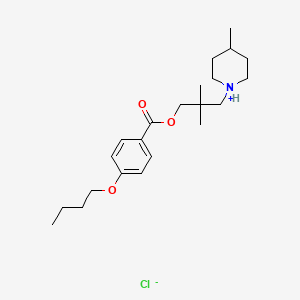
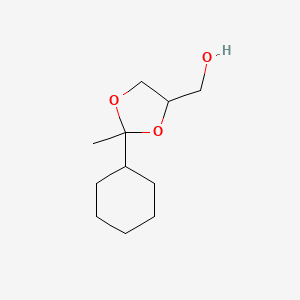
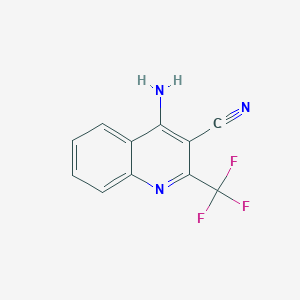
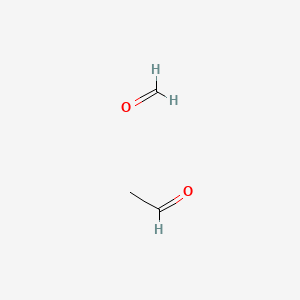

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

